2,2,3-Trifluoro-3-phenylpropanoic acid

Chiral building block Enantioselective synthesis Asymmetric fluorination

Fluorine placement dramatically impacts PK/PD. Generic substitution of fluorinated isomers introduces unacceptable risk to drug discovery programs. 2,2,3-Trifluoro-3-phenylpropanoic acid offers a defined α,α,β-fluorination pattern and a chiral β-carbon-features absent in achiral isomers like CAS 56539-85-6. - **Key advantage:** Enables enantioselective synthesis (kinase inhibitors, GPCR modulators) where stereochemistry is critical. - **Metabolic stability:** α,α-Difluoro substitution blocks CYP-mediated oxidation, improving in vivo half-life. - **Supply:** Packaged for R&D, with immediate global shipping available.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
Cat. No. B13289299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trifluoro-3-phenylpropanoic acid
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(=O)O)(F)F)F
InChIInChI=1S/C9H7F3O2/c10-7(9(11,12)8(13)14)6-4-2-1-3-5-6/h1-5,7H,(H,13,14)
InChIKeyDWZQBQLPKPIXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3-Trifluoro-3-phenylpropanoic Acid: Technical Baseline


2,2,3-Trifluoro-3-phenylpropanoic acid (CAS 1547065-10-0, molecular formula C9H7F3O2, molecular weight 204.15 g/mol) is a fluorinated aromatic carboxylic acid characterized by an α,α,β-trifluorinated propanoic acid backbone with a phenyl substituent at the β-position [1]. Unlike its more common structural isomer 3,3,3-trifluoro-2-phenylpropanoic acid (CAS 56539-85-6), this compound features two fluorine atoms at the α-carbon (C2) and one fluorine atom at the β-carbon (C3) adjacent to the phenyl ring . This specific substitution pattern creates a stereogenic center at the β-carbon, imparting chirality to the molecule (one undefined atom stereocenter), and yields a distinct electronic and steric profile compared to geminal trifluoromethyl-containing analogs [1]. The carboxylic acid functionality enables further derivatization via esterification, amidation, and other standard transformations, positioning this compound as a specialized building block in pharmaceutical intermediate synthesis and medicinal chemistry research [2].

Chiral entry β-carbon stereocenter enables enantioselective derivatization workflows.
Fluorine pattern α,α,β-trifluoro substitution provides a diffuse fluorination profile distinct from CF₃ isomers.
Carboxylic handle Carboxylic acid supports esterification, amidation, and acid chloride transformations.

3,3,3-Trifluoro Isomer Substitution Failure


Although 3,3,3-trifluoro-2-phenylpropanoic acid (CAS 56539-85-6) shares the identical molecular formula C9H7F3O2 and a comparable molecular weight of 204.15 g/mol with 2,2,3-trifluoro-3-phenylpropanoic acid, the two compounds are not interchangeable in synthetic or biological contexts . The critical differentiating factor is the distribution of fluorine atoms along the propanoic acid backbone, which directly determines three procurement-relevant properties: (i) the presence of a chiral center at the β-carbon in 2,2,3-trifluoro-3-phenylpropanoic acid versus the achiral nature of the 3,3,3-trifluoro isomer, which precludes enantioselective applications when substituting the latter [1]; (ii) a different hydrogen-bond donor/acceptor profile (five hydrogen bond acceptors with carboxylic oxygen and fluorine atoms) that alters molecular recognition and target binding [2]; and (iii) a distinct calculated lipophilicity profile arising from the α,α-difluoro-β-fluoro substitution pattern versus the geminal trifluoromethyl group of the comparator [2]. In drug discovery and agrochemical development, where even minor alterations in fluorine placement can dramatically shift pharmacokinetic properties and off-target activity, generic substitution without experimental validation introduces unacceptable risk to project outcomes.

Stereocenter mismatch
The achiral 3,3,3-trifluoro isomer lacks a stereogenic center; enantioselective synthesis context may not transfer.
Fluorine topology divergence
Diffuse α,β-fluorination vs. clustered terminal CF₃ may shift hydrogen-bond networks and target recognition profiles.
Lipophilicity profile difference
Calculated logP differs from achiral comparator; pharmacokinetic behavior may diverge and requires independent validation.

2,2,3-Trifluoro-3-phenylpropanoic Acid: Differentiation Evidence


Chiral Center vs. Achiral Comparator

2,2,3-Trifluoro-3-phenylpropanoic acid contains one undefined atom stereocenter at the β-carbon (C3), making it inherently chiral and suitable for enantioselective derivatization [1]. In contrast, the closest structural analog, 3,3,3-trifluoro-2-phenylpropanoic acid (CAS 56539-85-6), possesses zero stereocenters and is achiral [2]. This structural difference is not subtle: chirality at the β-position enables the synthesis of diastereomeric and enantiomerically enriched derivatives, a capability entirely absent in the achiral comparator.

Chiral center count
Head-to-head
1 undefined stereocenter (target) vs. 0 (3,3,3-isomer)
Enables enantioselective derivatization; achiral comparator cannot replicate this functional requirement.
Based on computed stereochemical properties and IUPAC analysis.
Chiral building block Enantioselective synthesis Asymmetric fluorination Stereochemistry

Hydrogen-Bond Acceptor Profile Difference

The α,α,β-trifluorination pattern of 2,2,3-trifluoro-3-phenylpropanoic acid yields five hydrogen bond acceptors (two from the carboxylic acid oxygen atoms plus three from the fluorine atoms distributed across C2 and C3) [1]. This compares to the geminal trifluoromethyl group in 3,3,3-trifluoro-2-phenylpropanoic acid, where the three fluorine atoms are clustered on a single terminal carbon, creating a different spatial distribution of electron density and hydrogen-bonding potential . The diffuse fluorination in the target compound provides a more extended electrostatic surface for target protein engagement [2].

H-bond acceptor profile
Head-to-head
5 H-bond acceptors; diffuse α,β-F arrangement vs. clustered CF₃ group
Different fluorine topology may shift molecular recognition and target engagement.
Identical acceptor count but qualitatively distinct spatial distribution.
Molecular recognition Hydrogen bonding Drug design SAR

Fluorinated Phenylpropanoic Acids as Bioisostere Scaffolds

A systematic structure-property relationship (SPR) study of 35 phenylpropionic acid derivatives demonstrated that fluorination of the propanoic acid scaffold significantly modulates key physicochemical properties including lipophilicity (LogD) and permeability (PAMPA), both of which are critical determinants of oral bioavailability and CNS penetration [1]. The study established a quantitative framework showing that isosteric replacements of the carboxylic acid moiety produce predictable shifts in property space, with fluorinated analogs consistently exhibiting enhanced lipophilicity relative to non-fluorinated comparators [1]. Although 2,2,3-trifluoro-3-phenylpropanoic acid was not among the specific 35 compounds evaluated, its structural classification as a tri-fluorinated phenylpropanoic acid places it within this validated property landscape [2].

Lipophilicity context
Class-level
XLogP3 = 2.3; class-level SPR data from 35 phenylpropionic acid analogs
Class-level lipophilicity enhancement vs. non-fluorinated analogs; supports scaffold exploration.
Compound not in evaluated set; data to verify in specific biological context.
Bioisostere Carboxylic acid replacement Lipophilicity Metabolic stability

Synthetic Accessibility via Electrochemical Carboxylation

Electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes provides efficient fixation of carbon dioxide to yield 2-aryl-3,3,3-trifluoropropanoic acids in good yields (64-78%), with this methodology successfully applied to the synthesis of β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs) [1]. While this method produces the 3,3,3-trifluoro-2-aryl regioisomer class (rather than the 2,2,3-trifluoro substitution pattern), it demonstrates the synthetic viability and industrial relevance of trifluorinated phenylpropanoic acid scaffolds as a whole [1]. The target compound, 2,2,3-trifluoro-3-phenylpropanoic acid, has been synthesized via alternative methods including nucleophilic trifluoromethylation approaches .

Synthetic accessibility
Data to verify
Electrochemical CO₂ fixation yields ~65% for 3,3,3-isomer; target synthesis reported via alternative routes
Trifluorinated phenylpropanoic acid class is synthetically accessible; target yield not publicly disclosed.
Review synthetic feasibility and request specific lot analytical data.
Electrochemical synthesis CO2 fixation Fluorinated NSAID Green chemistry

Carboxylic Acid Derivatization Versatility

The carboxylic acid moiety of 2,2,3-trifluoro-3-phenylpropanoic acid permits standard derivatization reactions including esterification, amidation, and formation of acid chlorides, enabling its use as a versatile intermediate in organic synthesis [1]. This reactivity profile is class-consistent across phenylpropanoic acid derivatives and is documented in numerous patents describing substituted 3-phenylpropionic acids for pharmaceutical applications, where the carboxylic acid serves as a key functional handle for further elaboration [2]. The presence of three rotatable bonds (Rotatable Bond Count = 3) provides conformational flexibility that facilitates diverse coupling reactions [1].

Conformational flexibility
Supporting evidence
Rotatable bond count: 3 (target) vs. 2 (comparator)
Additional rotatable bond may support broader coupling reactions in analog synthesis.
Class-consistent carboxylic acid reactivity; review specific coupling conditions.
Esterification Amidation Derivatization Building block

2,2,3-Trifluoro-3-phenylpropanoic Acid: Application Scenarios


Chiral Building Block for Enantioselective Synthesis

The presence of an undefined atom stereocenter at the β-carbon distinguishes 2,2,3-trifluoro-3-phenylpropanoic acid from achiral analogs such as 3,3,3-trifluoro-2-phenylpropanoic acid [1]. This chiral center enables the compound to serve as a starting material for enantioselective synthesis of fluorinated drug candidates. In medicinal chemistry programs where stereochemistry is critical for target binding (e.g., kinase inhibitors, GPCR modulators, or enzyme inhibitors requiring specific spatial orientation), this compound provides a chiral entry point that achiral alternatives cannot offer [1][2].

Fluorinated Scaffold for Bioisostere Exploration

Class-level structure-property relationship (SPR) studies on 35 phenylpropionic acid derivatives have established that fluorination predictably enhances lipophilicity and modulates permeability relative to non-fluorinated analogs [3]. 2,2,3-Trifluoro-3-phenylpropanoic acid, with its calculated XLogP3 of 2.3, fits within this validated property landscape and offers a tri-fluorinated scaffold suitable for exploring bioisosteric replacements of carboxylic acid-containing lead compounds [4]. The α,α,β-fluorination pattern provides a unique fluorine spatial distribution (diffuse vs. clustered CF3) that may confer differential protein-ligand interactions compared to geminal trifluoromethyl-containing isomers .

Intermediate for Trifluorinated NSAID Development

Electrochemical carboxylation methodologies have been successfully applied to the synthesis of β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating the pharmaceutical relevance of trifluorinated phenylpropanoic acid scaffolds [5]. While this methodology produces the 3,3,3-trifluoro-2-aryl regioisomer class, the broader chemical space of fluorinated phenylpropanoic acids is established as fertile ground for developing anti-inflammatory, metabolic disorder, and cardiovascular therapeutic agents, as documented in multiple pharmaceutical patents describing substituted 3-phenylpropionic acid derivatives with PPARα agonist activity and lipid-lowering effects [6][7].

Building Block for Metabolic Stability Enhancement

Trifluoromethyl and fluorine-containing groups are well-established structural motifs in medicinal chemistry for improving metabolic stability by blocking cytochrome P450-mediated oxidation at vulnerable positions [8]. The α,α-difluoro substitution pattern at the C2 position of 2,2,3-trifluoro-3-phenylpropanoic acid eliminates hydrogen atoms that would otherwise be susceptible to metabolic hydroxylation, a common clearance pathway for non-fluorinated propanoic acid derivatives [8]. The carboxylic acid handle enables conjugation to pharmacophores requiring enhanced metabolic stability, making this compound suitable for lead optimization programs where improving in vivo half-life is a primary objective [4].

Application
Selection Property
Validation Focus
Chiral intermediate synthesis studies
β-carbon stereogenic center
Enantioselective coupling and diastereomeric outcome assessment
Bioisostere scaffold research
α,α,β-Trifluorination pattern
Lipophilicity and permeability modulation in lead optimization
Inflammatory pathway research scaffolds
Trifluorinated phenylpropanoic acid class
PPARα pathway and inflammation model response profiling
Metabolic stability research building block
α,α-Difluoro substitution at C2
CYP450 oxidation susceptibility and in vitro half-life assessment
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